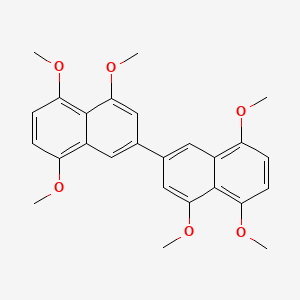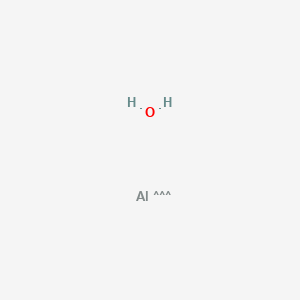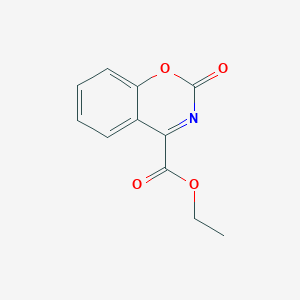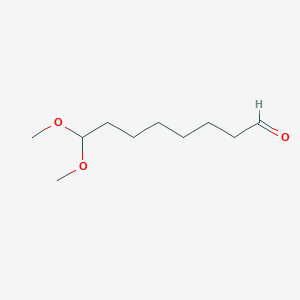![molecular formula C9H14N4O5 B12543899 Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid CAS No. 652148-34-0](/img/structure/B12543899.png)
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring with two keto groups and a carbamoyl group attached to a propyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid typically involves the reaction of piperazine derivatives with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The reaction conditions are optimized to achieve high yield and purity of the product.
化学反応の分析
Types of Reactions
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
科学的研究の応用
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)ethyl]carbamic acid
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)butyl]carbamic acid
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)methyl]carbamic acid
Uniqueness
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid is unique due to its specific structural features, such as the length of the propyl chain and the positioning of the carbamoyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
652148-34-0 |
|---|---|
分子式 |
C9H14N4O5 |
分子量 |
258.23 g/mol |
IUPAC名 |
carbamoyl-[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid |
InChI |
InChI=1S/C9H14N4O5/c1-5(2-13(8(10)16)9(17)18)12-3-6(14)11-7(15)4-12/h5H,2-4H2,1H3,(H2,10,16)(H,17,18)(H,11,14,15) |
InChIキー |
AYXVVBVFKWLKBF-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C(=O)N)C(=O)O)N1CC(=O)NC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


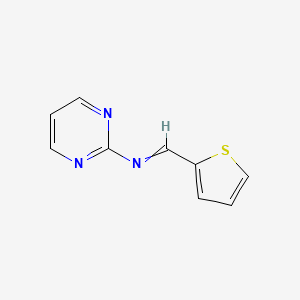
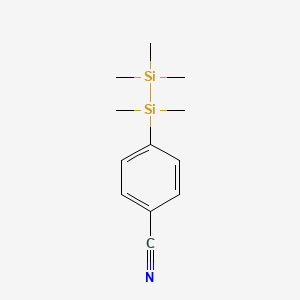

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
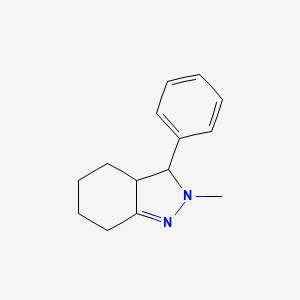
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
